molecular formula C2H3BrO2 B049502 2-bromoacetic acid CAS No. 64891-77-6

2-bromoacetic acid

Cat. No.: B049502
CAS No.: 64891-77-6
M. Wt: 139.94 g/mol
InChI Key: KDPAWGWELVVRCH-OUBTZVSYSA-N
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Description

Bromoacetic acid-2-13C is a labeled compound with the molecular formula Br13CH2CO2H. It is a derivative of bromoacetic acid where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Bromoacetic acid-2-13C can be synthesized through the bromination of acetic acid, specifically using a Hell–Volhard–Zelinsky reaction. The general reaction involves the bromination of acetic acid in the presence of a bromine source and a catalyst such as red phosphorus . The reaction can be represented as follows:

CH3CO2H+Br2BrCH2CO2H+HBrCH3CO2H + Br2 → BrCH2CO2H + HBr CH3CO2H+Br2→BrCH2CO2H+HBr

For industrial production, the process may involve more sophisticated techniques to ensure high isotopic purity and yield. The reaction conditions typically include controlled temperatures and the use of specific reagents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Bromoacetic acid-2-13C undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Oxidation and Reduction: While less common, bromoacetic acid-2-13C can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Condensation Reactions: It can react with amines to form amides or with alcohols to form esters

Scientific Research Applications

Bromoacetic acid-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders and cancer research.

    Industry: Applied in the synthesis of labeled compounds for quality control and process optimization

Mechanism of Action

The mechanism of action of bromoacetic acid-2-13C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription, making it useful in various biochemical studies .

Comparison with Similar Compounds

Bromoacetic acid-2-13C can be compared with other similar compounds such as:

Bromoacetic acid-2-13C is unique due to its specific isotopic labeling at the carbon-2 position, which allows for targeted studies and applications in various scientific fields.

Properties

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444597
Record name Bromoacetic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64891-77-6
Record name Bromoacetic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64891-77-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromoacetic acid
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2-bromoacetic acid
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2-bromoacetic acid
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2-bromoacetic acid
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2-bromoacetic acid
Reactant of Route 6
2-bromoacetic acid
Customer
Q & A

Q1: What is the significance of using Bromoacetic acid-2-13C in this specific synthesis?

A1: Bromoacetic acid-2-13C serves as a specific precursor for introducing a 13C label at a designated position within the final 2,4-diamino-6-methylpteridine molecule []. This strategic labeling allows researchers to track the fate and behavior of specific carbon atoms during subsequent studies involving the molecule, such as metabolic investigations or reaction mechanism elucidations. By incorporating Bromoacetic acid-2-13C, researchers can generate a specifically labelled version of 2,4-diamino-6-methylpteridine, enabling more precise and insightful analyses.

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